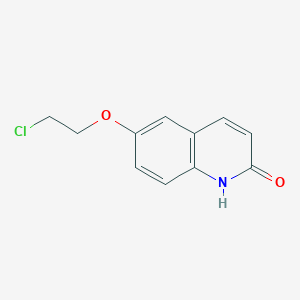
ethyl 3-(1H-pyrazol-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrazol-4-yl)propanoate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a mixture of ethyl acetoacetate, hydrazine hydrate, and an aldehyde is heated to form the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity . Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with cellular targets .
Comparación Con Compuestos Similares
Ethyl 3-(1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives such as:
Ethyl 3-(1H-pyrazol-5-yl)propanoate: Similar in structure but with a different substitution pattern on the pyrazole ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(1H-pyrazol-3-yl)propanoate: Different substitution position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
ethyl 3-(1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2-4H2,1H3,(H,9,10) |
Clave InChI |
URELVRSFMFFBSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CNN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)









![Bicyclo[5.1.0]octa-2,4-diene-8-carboxylic acid](/img/structure/B13981371.png)


